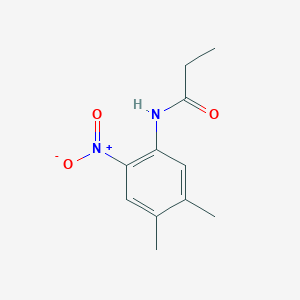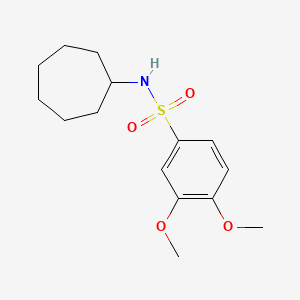
N-(4,5-dimethyl-2-nitrophenyl)propanamide
Overview
Description
N-(4,5-dimethyl-2-nitrophenyl)propanamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria.
Mechanism of Action
N-(4,5-dimethyl-2-nitrophenyl)propanamide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. This leads to an uncoupling of oxidative phosphorylation, which results in increased heat production and decreased ATP synthesis. The mechanism of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide is similar to that of other mitochondrial uncouplers such as 2,4-dinitrophenol and carbonyl cyanide m-chlorophenyl hydrazone.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,5-dimethyl-2-nitrophenyl)propanamide are primarily related to its ability to uncouple oxidative phosphorylation in mitochondria. This results in increased heat production and decreased ATP synthesis, which can lead to changes in energy metabolism and thermogenesis. Studies have shown that N-(4,5-dimethyl-2-nitrophenyl)propanamide can increase energy expenditure and promote weight loss in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,5-dimethyl-2-nitrophenyl)propanamide in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows for precise control over the degree of mitochondrial uncoupling, which is important for studying the effects of mitochondrial uncoupling on metabolism and thermogenesis. However, one of the limitations of using N-(4,5-dimethyl-2-nitrophenyl)propanamide is its potential toxicity. High doses of N-(4,5-dimethyl-2-nitrophenyl)propanamide can lead to mitochondrial damage and cell death.
Future Directions
There are several future directions for research on N-(4,5-dimethyl-2-nitrophenyl)propanamide. One area of research is the development of safer and more effective mitochondrial uncouplers for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the investigation of the role of mitochondrial uncoupling in aging and age-related diseases. Finally, there is a need for further research on the mechanisms of action of N-(4,5-dimethyl-2-nitrophenyl)propanamide and other mitochondrial uncouplers, as well as their potential applications in other areas of research such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(4,5-dimethyl-2-nitrophenyl)propanamide is a chemical compound that has been widely used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. While there are some limitations to its use, N-(4,5-dimethyl-2-nitrophenyl)propanamide has significant potential for further research in the areas of metabolic disorders, aging, and other diseases.
Scientific Research Applications
N-(4,5-dimethyl-2-nitrophenyl)propanamide has been extensively used in scientific research as a mitochondrial uncoupler. Its ability to uncouple oxidative phosphorylation in mitochondria has been used to study the effects of mitochondrial uncoupling on metabolism, thermogenesis, and energy expenditure. It has also been used to study the role of mitochondrial uncoupling in the development of obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-4-11(14)12-9-5-7(2)8(3)6-10(9)13(15)16/h5-6H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYMDHMPOQAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C(=C1)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4018875.png)
![N-(4-fluorophenyl)-1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B4018881.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)
![3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)


![1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4018942.png)
![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4018964.png)